Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride

Description

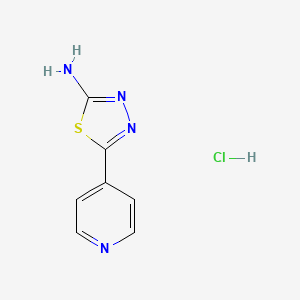

Structure and Synthesis Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride is a heterocyclic compound comprising a pyridine ring substituted at the 4-position with a 2-amino-1,3,4-thiadiazole moiety, with a hydrochloride counterion. Its synthesis involves reacting 4-pyridinecarboxylic acid with thiosemicarbazide under thermal conditions (363 K for 6 hours), followed by crystallization from ethanol or acetone . The compound’s crystal structure reveals two distinct molecular conformations (molecules A and B) with dihedral angles of 18.2° and 30.3° between the thiadiazole and pyridine rings, respectively. These structural variations influence intermolecular interactions, such as N–H···N hydrogen bonding, which stabilize its supramolecular architecture .

Biological Relevance 1,3,4-Thiadiazole derivatives are renowned for their broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The hydrochloride salt form enhances solubility and bioavailability, making it pharmacologically advantageous .

Properties

CAS No. |

70145-80-1 |

|---|---|

Molecular Formula |

C7H7ClN4S |

Molecular Weight |

214.68 g/mol |

IUPAC Name |

5-pyridin-4-yl-1,3,4-thiadiazol-2-amine;hydrochloride |

InChI |

InChI=1S/C7H6N4S.ClH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h1-4H,(H2,8,11);1H |

InChI Key |

NFCDLXCGBKYWPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(S2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride typically involves the reaction of pyridine derivatives with thiosemicarbazide under specific conditions. One common method includes the cyclization of thiosemicarbazide with carboxylic acids in the presence of dehydrating agents to form the 1,3,4-thiadiazole ring . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, IR, and mass spectrometry to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride is a heterocyclic compound featuring a pyridine ring with a 2-amino-1,3,4-thiadiazole moiety. It has a molecular weight of approximately 214.68 g/mol and the chemical formula . The compound, identified by the CAS number 70145-80-1, is used in chemical and biological applications because of its structural properties and potential pharmacological activities.

Biological Activities

This compound has demonstrated various biological activities, including:

- Antimicrobial and Antifungal Properties: It is a candidate for developing new antibiotics. Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated higher antimicrobial activity compared to standard drugs and can be considered lead compounds for drug synthesis . Halogen attachments to the phenyl-1,3,4-thiadiazol moieties increase antibacterial activity, especially against Gram-positive bacteria, while oxygenated substituents impart antifungal activity .

- Anticancer Agent: It can disrupt DNA replication and inhibit cancer cell growth by binding to DNA and interfering with cellular processes critical for proliferation.

Applications

This compound and its derivatives have diverse applications across several fields:

- Medicinal Chemistry: Pyridine derivatives are used as frameworks for medicines . 1,3,4-Thiadiazole derivatives exhibit anti-inflammatory, anticonvulsant, and antiviral properties . The 2-amino-1,3,4-thiadiazole moiety can be a scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

- Antimicrobial Research: Derivatives of 2-amino-1,3,4-thiadiazole have antimicrobial properties . Chlorinated and fluorinated derivatives exhibit antibacterial activity against S. aureus and E. coli strains, as well as antifungal activity against A. niger .

- Anticancer Research: Potential antitumor agents against chronic myelogenous leukemia have been developed using 1,3,4-thiadiazole derivatives . Its ability to bind to DNA suggests it may interfere with nucleic acid synthesis pathways critical for cell division. Its interactions with enzymes involved in cancer progression have been explored to understand its potential as an anticancer therapeutic agent.

- Synthesis of Heterocyclic Compounds: It serves as a building block for synthesizing more complex organic molecules. It is a versatile building block for synthesizing pyridine-based heterocyclic derivatives .

Research Findings and Case Studies

-

Antimicrobial Activity:

- A series of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols were synthesized and evaluated in vitro for antimicrobial activity. Chlorinated and fluorinated derivatives exhibited good antibacterial activity against S. aureus and E. coli strains and antifungal activity against A. niger, with MIC values of 25 μg/mL .

- Fluorinated compounds incorporating the 1,3,4-thiadiazole ring showed activity against E. coli and Streptococcus pyogenes at a concentration of 31.25 μg/mL, which is two times greater than that observed for the control drug, ofloxacin (MIC =62.5 μg/mL) .

- New 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives showed that the p-chlorophenyl and p-nitrophenyl derivatives exhibited the best antibacterial activity against Gram-positive microorganisms such as B. subtilis and S. aureus. The p-nitrophenyl derivative also showed good activity against the Gram-negative bacteria E. coli .

- Some nitrophenoxymethyl-1,3,4-thiadiazole derivatives were active against Salmonella typhi and E. coli strains, and showed good antifungal activity against A. niger and Penicillium sp .

- Schiff bases and Azo compounds:

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interfere with its replication, leading to the inhibition of cell growth and proliferation . Additionally, it can interact with enzymes and proteins involved in metabolic pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl) Disulfide (Compound 3i/43)

- Structure : Features a disulfide bridge (-S–S-) linking the thiadiazole to a 4-chlorobenzyl group.

- Anticancer Activity: MCF-7 (Breast Cancer): IC50 = 1.78 µmol/L A549 (Lung Cancer): IC50 = 4.04 µmol/L SMMC-7721 (Hepatocarcinoma): IC50 = 1.68–1.93 µmol/L .

- Mechanism : The disulfide group may enhance redox-mediated cytotoxicity, targeting cancer cells more selectively than the pyridine-linked compound .

2-Amino-1,3,4-thiadiazole Derivatives with Methoxyphenyl Substituents

- Structure : A 4-methoxyphenyl group replaces the pyridine ring.

- Anticancer Activity :

- Limitation : Lower potency compared to disulfide-containing analogues, suggesting the pyridine moiety or disulfide bridge enhances activity .

Bis(2-amino-1,3,4-thiadiazol-5-yl) Cyclopropane

- Structure : Cyclopropane core linked to two thiadiazole groups.

Comparison of Physicochemical and Pharmacological Properties

Key Observations :

- Potency : Disulfide-containing derivatives (e.g., 3i) exhibit superior anticancer activity, likely due to redox-active sulfur groups inducing oxidative stress in cancer cells .

- Structural Flexibility : The pyridine-thiadiazole scaffold allows diverse substitutions, enabling tuning of hydrophobicity and target affinity. For example, the hydrochloride salt improves aqueous solubility compared to neutral analogues .

Mechanistic Insights from Structural Variations

- Hydrogen Bonding : The pyridine-thiadiazole hydrochloride forms N–H···N bonds in its crystal lattice, which may mimic interactions with biological targets like DNA or enzymes .

- Dihedral Angles : The 18.2°–30.3° angle between thiadiazole and pyridine rings in the hydrochloride compound contrasts with planar disulfide derivatives. This conformational flexibility could influence binding to rigid enzyme active sites .

Biological Activity

Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride (CAS Number: 70145-80-1) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 2-amino-1,3,4-thiadiazole moiety. Its molecular weight is approximately 214.68 g/mol. This unique structure contributes to its pharmacological potential as it facilitates interactions with various biological targets.

Antimicrobial Activity

Mechanism of Action

The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of pyridine-thiadiazole compounds can inhibit bacterial growth effectively. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.

Case Study Results

In one study, derivatives of 2-amino-1,3,4-thiadiazole were tested against Staphylococcus aureus and Escherichia coli. The results indicated that fluorinated and chlorinated compounds demonstrated inhibition rates between 81% and 91%, with minimum inhibitory concentration (MIC) values ranging from 20–28 μg/mL .

| Compound | Target Bacteria | Inhibition Rate | MIC (μg/mL) |

|---|---|---|---|

| Fluorinated Derivative | S. aureus | 81% - 91% | 20 - 28 |

| Chlorinated Derivative | E. coli | Significant Inhibition | Varies |

Antifungal Activity

Pyridine derivatives also exhibit antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The presence of oxygenated substituents in the phenyl ring has been linked to enhanced antifungal efficacy.

Research Findings

A study demonstrated that certain derivatives had MIC values comparable to standard antifungal agents like fluconazole. Specifically, compounds showed inhibition rates between 58% and 66% against these fungi .

Anticancer Activity

Mechanism of Action

The anticancer potential of this compound is attributed to its ability to bind DNA and disrupt critical cellular processes involved in cancer cell proliferation. It has been shown to inhibit DNA replication and interfere with the cell cycle.

In Vitro Studies

In vitro tests on various cancer cell lines have revealed promising results. For instance:

- Triple-Negative Breast Cancer (MDA-MB-231) : Compounds derived from this scaffold exhibited IC50 values around 39.2 μM against MDA-MB-231 cells.

- Glioblastoma (U-87) : Similar derivatives demonstrated significant cytotoxicity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Target Organism/Cell Line | Mechanism |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli | Disruption of cell wall synthesis |

| Antifungal | Candida albicans, Aspergillus niger | Inhibition of fungal growth |

| Anticancer | MDA-MB-231, U-87 | DNA binding and replication interference |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, 4-pyridinecarboxylic acid and thiosemicarbazide are refluxed in ethanol at 363 K for 6 hours, followed by crystallization from acetone to obtain pure crystals . Alternative routes involve reacting isonicotinoyl hydrazide with potassium thiocyanate under sulfuric acid catalysis, followed by cyclization . Hydrochloride salt formation typically uses HCl gas or concentrated HCl in ethanol.

Q. How is the compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation. For example, SC-XRD revealed two independent molecules in the asymmetric unit with distinct dihedral angles (18.2° and 30.3°) between the thiadiazole and pyridine rings, influencing hydrogen-bonded supramolecular networks . Complementary techniques include NMR (¹H/¹³C) for functional group verification and FT-IR for identifying amine and thiadiazole vibrations .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Derivatives of 2-amino-1,3,4-thiadiazole exhibit antiproliferative effects. For instance, analogs like 4-chlorobenzyl derivatives showed IC₅₀ values of 1.78–4.04 μmol/L against MCF-7 and A549 cancer cell lines in MTT assays . Standard protocols involve 72-hour incubations with cell lines, followed by spectrophotometric quantification of viable cells.

Advanced Research Questions

Q. How can computational methods optimize the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can predict electronic structures. Exact-exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities . Software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to correlate with reactivity or bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay conditions, or compound purity. To address this:

- Validate purity via HPLC (>95%) and elemental analysis.

- Standardize assay protocols (e.g., identical incubation times, serum concentrations).

- Use multiple cell lines (e.g., SMMC-7721, MCF-7) to assess selectivity .

- Perform dose-response curves with triplicate replicates for statistical robustness.

Q. How do structural modifications influence bioactivity and supramolecular packing?

- Methodological Answer : Substituents on the thiadiazole or pyridine rings alter intermolecular interactions. For example, introducing chlorobenzyl groups enhances antiproliferative activity by increasing lipophilicity and membrane penetration . SC-XRD data show that dihedral angles between aromatic rings (e.g., 18.2° vs. 30.3°) modulate hydrogen-bonding patterns, affecting crystal packing and solubility .

Q. What advanced techniques validate the compound’s mechanism of action in corrosion inhibition?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and weight-loss measurements in 1 M HCl can assess corrosion inhibition efficiency. For analogs like 4-[(2-amino-1,3,4-thiadiazol-5-yl)methoxy]coumarin, adsorption isotherms (e.g., Langmuir) and SEM surface analysis confirm inhibitor adsorption on mild steel .

Q. How can synthetic yields be improved for large-scale applications?

- Methodological Answer : Optimize reaction parameters:

- Use coupling agents like HATU with DIPEA in DMF for amidation (yields ~60–68%) .

- Replace traditional reflux with microwave-assisted synthesis to reduce time and improve purity.

- Employ column chromatography (silica gel, ethyl acetate/hexane) for post-reaction purification.

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values for structurally similar compounds?

- Methodological Answer : Variations arise from:

- Cell line heterogeneity : MCF-7 (breast cancer) vs. A549 (lung cancer) have divergent metabolic profiles .

- Assay sensitivity : MTT vs. SRB assays may yield different viability endpoints.

- Compound stability : Hydrolysis or oxidation during storage can reduce potency. Validate stability via LC-MS before assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.